molecular formula C6H9N B1266832 2-Azabicyclo[2.2.1]hept-5-ene CAS No. 6671-85-8

2-Azabicyclo[2.2.1]hept-5-ene

Cat. No. B1266832
CAS RN: 6671-85-8
M. Wt: 95.14 g/mol
InChI Key: KPFWYFYRULFDQP-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.2.1]hept-5-ene, also referred to as Vince lactam, is a versatile intermediate in the synthesis of carbocyclic nucleosides . It has been investigated in a supersonic jet by Fourier transform microwave spectroscopy .


Synthesis Analysis

The endo and exo isomers of (±)-methyl 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylates and the in situ-prepared endo and exo isomers of (±)-methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate were treated with diphenylphosphinic chloride (OPClPh2) and chlorodiphenylphosphine (ClPPh2) to afford the corresponding phosphorylated bicycles . An unexpected intramolecular cyclization during the reaction of furfurylamine with maleimides has been reported as a novel strategy for the efficient green synthesis of the 7-oxa-2-azabicyclo[2.2.1]hept-5-ene skeleton .


Molecular Structure Analysis

The molecular formula of 2-Azabicyclo[2.2.1]hept-5-ene is C6H9N, and its molecular weight is 95.1424 . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The amide 3 reacted with various electrophilic reagents to give the addition products 5 – 9; reaction of 3 with m-chloroperoxybenzoic acid (MCPBA) gave the epoxide 10 . Similarly, the lactone 4 (an isomer of 3) reacted extremely selectively with a variety of electrophiles to give a range of polyfunctionalised bicyclic systems 12 – 15 . The coupling of 2-azabicyclo[2.2.1]hept-5-en-3-one and trimethylsilylacetylene or phenylacetylene under Domino Heck conditions gives compounds 2a-c and 4a-c in moderate yields and cyclopentene derivatives, 3a-c in low yields .


Physical And Chemical Properties Analysis

The ionization energy of 2-Azabicyclo[2.2.1]hept-5-ene is 8.6 eV according to PE Schmidt, Ballschmidt, et al., 1983 .

Scientific Research Applications

Development of Therapeutics

2-Azabicyclo[2.2.1]hept-5-ene, also known as Vince lactam, has been used extensively in the development of therapeutics . Its structural attributes make it a versatile synthetic building block, impacting the development of various drugs .

Preparation of Specific Compounds

It has been used in the preparation of (3 aS,4 R,6 R,6 aR)-6- ((methoxy-methoxy)methyl)-2,2-dimethyltetrahydro-3 aH -cyclopenta [ d ] [1,3]dioxol-4-amine, a precursor of analog of bredinin .

Chemoenzymatic Synthesis

Vince lactam has been used in the chemoenzymatic synthesis of (−)-carbovir . This showcases its versatility in different types of chemical reactions.

Synthesis of Non-nucleoside Therapeutic Agents

Vince lactam has been used as a cyclopentane template for the preparation of nonnucleoside compounds . It has also been used unconventionally as a building block for the synthesis of non-nucleoside therapeutics .

Methodology Development in the Presence of Transition Metals

Vince lactam has been used as a model substrate for methodology development in the presence of transition metals . This includes N-modulation of Vince lactam in the presence of transition metals, transition metal mediated C-arylation of Vince lactam, and other miscellaneous transformations .

Metathesis Reactions

Vince lactam has been used as a versatile substrate in metathesis reactions . This includes ring-opening metathesis polymerization (ROMP) with Vince lactam and enantioselective synthesis of various heterocyclic compounds via ROM− CM−RCM domino metathesis of Vince lactam .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, serious eye damage/eye irritation, and skin sensitization . Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured .

Future Directions

The phosphorylation of 2-azabicyclo[2.2.1]hept-5-ene and 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene systems represents a significant area of study . The unexpected intramolecular cyclization during the reaction of furfurylamine with maleimides opens up new possibilities for the efficient green synthesis of the 7-oxa-2-azabicyclo[2.2.1]hept-5-ene skeleton .

properties

IUPAC Name

2-azabicyclo[2.2.1]hept-5-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N/c1-2-6-3-5(1)4-7-6/h1-2,5-7H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFWYFYRULFDQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30985275
Record name 2-Azabicyclo[2.2.1]hept-5-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30985275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azabicyclo[2.2.1]hept-5-ene

CAS RN

6671-85-8
Record name 2-Azabicyclo(2.2.1)hept-5-ene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006671858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Azabicyclo[2.2.1]hept-5-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30985275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2-Azabicyclo[2.2.1]hept-5-ene?

A1: While a specific molecular formula and weight are not explicitly stated in the provided abstracts, the core structure of 2-Azabicyclo[2.2.1]hept-5-ene suggests a molecular formula of C6H9N. The molecular weight would vary depending on specific substitutions on the core structure.

Q2: What spectroscopic data is available for characterizing 2-Azabicyclo[2.2.1]hept-5-ene derivatives?

A2: Researchers frequently utilize NMR spectroscopy (both 1H and 13C) and mass spectrometry to elucidate the structures of 2-Azabicyclo[2.2.1]hept-5-ene derivatives. [, , , , ] Additionally, X-ray crystallography plays a crucial role in confirming the stereochemistry and spatial arrangements of atoms within these compounds. [, , ]

Q3: How are 2-Azabicyclo[2.2.1]hept-5-ene derivatives typically synthesized?

A3: The aza-Diels–Alder reaction stands out as a prominent method for synthesizing these compounds. This reaction often involves cyclopentadiene and various imines, such as protonated glyoxylate imines or methaniminium ions. [, , ] The choice of chiral auxiliaries in the imines allows for diastereoselective synthesis, controlling the stereochemistry of the resulting 2-azabicyclo[2.2.1]hept-5-enes. [, , ]

Q4: What type of reactions are commonly observed with 2-Azabicyclo[2.2.1]hept-5-ene derivatives?

A4: These compounds exhibit reactivity towards various electrophiles. For instance, they can undergo additions with halogens like bromine and iodine, leading to the formation of halogenated derivatives. [, , ] Additionally, reactions with diphenylketene have been reported, resulting in the formation of piperidones or cyclopentenols depending on the specific substitution pattern of the 2-azabicyclo[2.2.1]hept-5-ene. []

Q5: Can 2-Azabicyclo[2.2.1]hept-5-ene derivatives undergo rearrangements?

A5: Yes, they can undergo various rearrangements. One notable example is the Wagner-Meerwein rearrangement observed in the presence of halogens like bromine or chlorine. [] This rearrangement leads to the formation of polyhalogenated 2-azabicyclo[2.2.1]heptanes. [] Additionally, under acidic conditions, certain derivatives can rearrange into 2-oxabicyclo[3.3.0]oct-7-en-3-ones. []

Q6: What is the significance of the nitrogen atom in the reactivity of 2-Azabicyclo[2.2.1]hept-5-ene?

A6: The nitrogen atom plays a crucial role in directing the stereochemistry of reactions. For example, in the addition of halonium ions to 2-Azabicyclo[2.2.1]hept-5-enes, nitrogen participation can lead to rearranged products. [] This neighboring group participation highlights the influence of the nitrogen lone pair on the reaction pathway. []

Q7: Do 2-Azabicyclo[2.2.1]hept-5-ene derivatives possess catalytic properties?

A7: While the provided abstracts do not directly focus on their catalytic properties, the synthesis of optically active 2-azanorbornylmethanethiol, a derivative of 2-azabicyclo[2.2.1]hept-5-ene, has been explored for its application as a chiral ligand in asymmetric synthesis. [] This suggests the potential of these compounds as chiral auxiliaries or ligands in various catalytic asymmetric reactions.

Q8: What are the potential applications of 2-Azabicyclo[2.2.1]hept-5-ene derivatives?

A8: These compounds have shown promise in medicinal chemistry. For instance, they have been investigated as potential therapeutic agents for treating disorders of the central nervous system, including neurodegenerative diseases. [] Researchers have synthesized epibatidine analogs, which are derivatives of 2-azabicyclo[2.2.1]heptane, demonstrating the potential of these structures in targeting nicotinic acetylcholine receptors. []

Q9: Have computational methods been employed in studying 2-Azabicyclo[2.2.1]hept-5-ene derivatives?

A9: Yes, computational chemistry has played a role in understanding these molecules. For instance, MINDO/3 calculations have been employed to investigate the electronic structure and potential energy surfaces of these compounds. [] These calculations provide insights into the interactions between the nitrogen lone pair and the π-electrons within the bicyclic system. []

Q10: How do structural modifications affect the activity of 2-Azabicyclo[2.2.1]hept-5-ene derivatives?

A10: While specific SAR data is limited in the provided abstracts, it's evident that modifications significantly impact reactivity and biological properties. For example, the size of the N-alkoxycarbonyl group in 2-azabicyclo[2.2.2]oct-5-enes (a homologue) influences nitrogen participation during halonium ion additions, impacting the final product formation. []

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